molecular formula C13H6Cl2F3N3 B2642607 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 304650-31-5

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2642607
CAS No.: 304650-31-5
M. Wt: 332.11
InChI Key: AFAYPICZDGXMBY-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a dichlorophenyl group and a trifluoromethyl group attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving a hydrazine derivative and a suitable precursor such as an α,β-unsaturated ketone.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dichlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the trifluoromethyl group.

    6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the dichlorophenyl group.

    3-(2,6-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

The presence of both the dichlorophenyl and trifluoromethyl groups in 3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine makes it unique compared to similar compounds

Biological Activity

3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, with a CAS number of 304650-31-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H7Cl2F3N4
  • Molecular Weight : 307.10 g/mol
  • Structure : The compound features a triazolo-pyridine core with dichlorophenyl and trifluoromethyl substituents.

Antiproliferative Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit potent antiproliferative effects against various cancer cell lines. Notably:

  • Mechanism of Action : These compounds often act as tubulin polymerization inhibitors. For instance, a derivative (7i) showed an IC50 value of 12 nM against HeLa cells and was 62 times more potent than its parent compound. It effectively disrupted microtubule networks and induced apoptosis in a dose-dependent manner .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of triazolo[4,3-a]pyridines:

  • In Vitro Studies : Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated significant activity against Plasmodium falciparum, with IC50 values of 2.24 μM .

Other Biological Activities

The broader class of triazolopyridines has been associated with various pharmacological effects including:

  • Antibacterial and Antifungal Properties : These compounds have shown effectiveness in treating bacterial and fungal infections.
  • Anti-inflammatory Effects : Some derivatives are being explored for their potential in managing inflammatory conditions.
  • Psychotropic Effects : Certain triazolopyridine compounds have been investigated for anxiolytic and antipsychotic properties .

Case Study 1: Tubulin Polymerization Inhibition

A study published in European Journal of Medicinal Chemistry focused on the synthesis and evaluation of several [1,2,4]triazolo[4,3-a]pyridines. The most promising derivative (7i) was found to occupy the colchicine binding site on tubulin effectively. This study underscores the potential for these compounds in cancer therapy .

Case Study 2: Antimalarial Screening

In another investigation involving a library of triazolopyridines synthesized for antimalarial activity, two compounds were identified with significant inhibitory effects against Plasmodium falciparum. This highlights the potential for developing new antimalarial agents from this chemical scaffold .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3/c14-8-2-1-3-9(15)11(8)12-20-19-10-5-4-7(6-21(10)12)13(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAYPICZDGXMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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